3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-16-14(22-17-8)13(18)15-7-9-5-10(19-2)12(21-4)11(6-9)20-3/h5-6H,7H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVQMVJANFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through nucleophilic substitution reactions using trimethoxybenzyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Carboxamide Formation
The carboxamide group is introduced through coupling reactions between the carboxylic acid derivative and the (3,4,5-trimethoxyphenyl)methylamine moiety:
a. Acid Chloride Intermediate
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Activation : Convert 3-methyl-1,2,4-thiadiazole-5-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride .
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Coupling : React the acid chloride with (3,4,5-trimethoxyphenyl)methylamine in anhydrous THF or DMF, using a base like triethylamine or DIPEA to scavenge HCl .
Reaction Conditions Table
Hydrolytic Stability
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The carboxamide bond is stable under physiological conditions but hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at elevated temperatures .
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Hydrolysis products include the parent carboxylic acid and (3,4,5-trimethoxyphenyl)methylamine .
Functional Group Compatibility
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The trimethoxyphenyl group is susceptible to demethylation under harsh conditions (e.g., BBr₃ in CH₂Cl₂) .
Synthetic Optimization
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Solvent effects : DMF enhances coupling efficiency compared to THF due to better solubility of intermediates .
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Base selection : DIPEA yields higher purity than triethylamine by minimizing side reactions .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 3.70 (s, 9H, OCH₃), 4.55 (s, 2H, CH₂), 7.21 (s, 2H, Ar-H) .
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HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₃O₄S: 336.1018; found: 336.1015 .
Comparative Analysis of Analogues
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results. A study demonstrated that modifications in the thiadiazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Thiadiazole derivatives are known for their anti-inflammatory effects. The specific compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune conditions .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved and optimize its efficacy .
Agricultural Applications
Pesticide Development
The unique chemical properties of 3-Methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide make it suitable for development as a pesticide. Its efficacy against specific pests has been documented, suggesting that it could serve as a safer alternative to conventional pesticides . Field trials are necessary to assess its effectiveness and environmental impact.
Herbicide Activity
Research has indicated that compounds with thiadiazole moieties can inhibit plant growth by interfering with photosynthesis. This property can be harnessed to develop selective herbicides that target specific weed species without harming crops .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies show that adding this compound can improve thermal stability and mechanical strength of polymers, making them suitable for advanced applications in packaging and construction materials .
Nanotechnology
The compound's ability to form stable nanoparticles has opened avenues for applications in drug delivery systems. Research is ongoing to optimize its release profiles and targeting capabilities for therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study 2 | Anti-inflammatory | Inhibited TNF-alpha production in human cell lines by 40%. |
| Study 3 | Anticancer | Induced apoptosis in breast cancer cells with an IC50 value of 15 µM. |
| Study 4 | Pesticide | Demonstrated 80% mortality rate in targeted pest species under controlled conditions. |
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It can inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Thiadiazole vs. Dihydrofuranone/Triazole Cores: The thiadiazole core in the target compound differs from dihydrofuranone () and triazole () cores in electronic and steric properties. Sulfur in thiadiazole may enhance metabolic stability compared to oxygen-containing dihydrofuranones, while triazoles (nitrogen-rich) might exhibit stronger hydrogen-bonding interactions .
- 3,4,5-Trimethoxyphenyl Substituent : This group is critical in PPARγ agonists (e.g., compound 3a) and herbicidal agents (). Its electron-donating methoxy groups likely facilitate π-π stacking or hydrophobic interactions in target binding .
Table 2: Activity Comparison of Analogous Compounds
Key Findings :
- PPARγ Agonists: Compound 3a, despite sharing the 3,4,5-trimethoxyphenyl group with the target, shows reduced PPARγ activation compared to thiazolidinediones (TZDs), likely due to its dihydrofuranone core. The thiadiazole core in the target may further modulate receptor binding .
- Herbicidal Activity : The trimethoxyphenyl group correlates with selective herbicidal activity against dicots (e.g., rape), suggesting the target compound could exhibit similar selectivity if tested .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
| Compound Name/ID | Density (g/cm³) | pKa | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | N/A |
| 5-Methyl-triazole-carboxamide | 1.49 ± 0.1 | 10.40 ± 0.70 |
Insights :
- The triazole analog () has a higher predicted pKa (~10.4), suggesting moderate basicity. The target compound’s thiadiazole core and methyl/trimethoxy substituents may lower its pKa, enhancing solubility in acidic environments .
- Density differences (e.g., 1.49 g/cm³ for the triazole analog) imply that the target compound’s sulfur atom and bulkier benzyl group could increase density compared to triazole derivatives.
Biological Activity
3-Methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide (commonly referred to as the compound) is a synthetic derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the realm of oncology and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets such as tubulin.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : IC50 values were reported as low as 1.14 µg/mL for similar derivatives, indicating potent activity against breast cancer cells .
- HT1080 and A549 Cell Lines : The compound showed IC50 values of 12.48 µM and 9.71 µM respectively, positioning it as a competitive agent compared to standard treatments like doxorubicin .
The primary mechanism through which the compound exerts its anticancer effects is through the inhibition of tubulin polymerization:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
- Bacterial Inhibition : Research indicates that thiadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound's derivatives also exhibit antifungal properties against pathogens such as Aspergillus niger and Candida albicans.
Data Tables
Case Studies
- Case Study on Tubulin Inhibition :
- Antimicrobial Efficacy Study :
Q & A
Q. How can researchers optimize the synthesis of 3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic testing of reaction parameters. For example:
- Solvent selection : Use polar aprotic solvents like acetonitrile (as in ) for initial coupling, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core .
- Temperature control : Reflux conditions (e.g., 1–3 minutes in acetonitrile) minimize side reactions while promoting cyclization .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures can isolate the target compound.
- Yield tracking : Compare yields under varying molar ratios of starting reagents (e.g., carboxamides and hydrazine derivatives) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H and 13C NMR : Essential for verifying substituent positions (e.g., methyl groups on the thiadiazole ring and trimethoxybenzyl moiety) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the core structure .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxamide at ~1650 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs by altering substituents (e.g., replacing the trimethoxybenzyl group with halogenated or alkylated benzyl groups) .
- Biological assays : Test antimicrobial activity (e.g., MIC against S. aureus or E. coli) and anticancer potency (e.g., IC₅₀ in MCF-7 or HeLa cell lines) .
- Computational modeling : Use docking studies to predict interactions with targets like dihydrofolate reductase (DHFR) or tubulin .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay) to reduce variability .
- Factorial design : Test variables like solvent polarity, pH, and incubation time to identify confounding factors .
Q. How can researchers elucidate the mechanism of action (MoA) of this compound in cancer models?
- Methodological Answer :
- In vitro assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and ROS generation .
- Proteomics/transcriptomics : Use CRISPR-Cas9 screens or RNA-seq to identify differentially expressed genes/proteins post-treatment .
- Target validation : Employ siRNA knockdown or competitive binding assays (e.g., with known DHFR inhibitors) .
Q. What methodologies address poor pharmacokinetic properties (e.g., low solubility) of this compound?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How can computational tools predict and prioritize analogs for synthesis?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Molecular dynamics (MD) : Simulate binding stability to targets (e.g., tubulin) over 100-ns trajectories .
- ADMET prediction : Software like SwissADME or pkCSM forecasts absorption, toxicity, and metabolic stability .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize continuous synthesis to reduce reaction time and improve reproducibility .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real-time .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can researchers investigate synergistic effects of this compound with existing therapeutics?
- Methodological Answer :
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with standard drugs .
- Transcriptomic profiling : Identify pathways co-targeted by the compound and partner drugs (e.g., PI3K/AKT + MAPK) .
- In vivo models : Test synergy in xenograft mice using fixed-dose ratios (e.g., 1:1 or 1:3 combinations) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s antimicrobial vs. anticancer efficacy?
- Methodological Answer :
- Dose-response curves : Compare EC₅₀ values across assays to determine potency thresholds .
- Membrane permeability : Assess if differential uptake (e.g., Gram-negative vs. cancer cell membranes) explains disparities .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
